molecular formula C27H26O3 B1210085 Macranthol CAS No. 123941-73-1

Macranthol

Cat. No.: B1210085
CAS No.: 123941-73-1
M. Wt: 398.5 g/mol
InChI Key: CFWKXAWFAQXEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macranthol is a natural product found in Illicium fargesii, Illicium macranthum, and other organisms with data available.

Scientific Research Applications

Neuroprotection and Antidepressant Effects

Macranthol, a lignan natural product isolated from Illicium dunnianum Tutch, has shown potential in promoting hippocampal neuronal proliferation in mice. This effect is mediated through the BDNF-TrkB-PI3K/Akt signaling pathway, highlighting its role in neuroprotection and its antidepressant-like effects. These findings suggest that this compound could be beneficial in treating depression by enhancing neuronal growth and survival in the hippocampus, a brain region critical for mood regulation (Luo et al., 2015).

Antidepressant Mechanisms

Further research into this compound's antidepressant properties revealed its ability to reduce immobility time in the forced swimming test and tail suspension test in mice, indicating a significant antidepressant-like effect. This effect appears to be mediated through serotonergic and neuroendocrine systems, underscoring this compound's complex interactions with brain chemistry related to mood regulation. Chronic treatment with this compound also enhanced brain-derived neurotrophic factor (BDNF) expression, suggesting a requirement for long-term treatment for its full therapeutic effects (Li et al., 2013).

Anti-inflammatory Effects

This compound has been observed to attenuate depressive-like behaviors induced by lipopolysaccharide (LPS) in mice, possibly through its anti-inflammatory effects in the brain. This was evidenced by the reduction of pro-inflammatory cytokines and microglia-related neuroinflammation in the prefrontal cortex, suggesting that this compound could offer therapeutic benefits for depression associated with inflammation (Weng et al., 2019).

Cytotoxic Properties

In addition to its neuroprotective and antidepressant effects, this compound has demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231, CaOV-3, MCF-7, and HeLa. This indicates its potential as an agent in cancer therapy, further broadening the scope of its scientific research applications (Shadid et al., 2007).

Properties

CAS No.

123941-73-1

Molecular Formula

C27H26O3

Molecular Weight

398.5 g/mol

IUPAC Name

2,4-bis(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylphenol

InChI

InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)22(14-18)21-16-20(9-6-3)27(30)24(17-21)23-15-19(8-5-2)11-13-26(23)29/h4-6,10-17,28-30H,1-3,7-9H2

InChI Key

CFWKXAWFAQXEAK-UHFFFAOYSA-N

SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C

123941-73-1

Synonyms

macranthol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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